molecular formula C26H26F4N4O3 B606279 BMS-983970 CAS No. 1584713-87-0

BMS-983970

Numéro de catalogue B606279
Numéro CAS: 1584713-87-0
Poids moléculaire: 518.5126
Clé InChI: RANYIWAZSQWERN-WLENULPWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-983970 is an oral pan-Notch inhibitor for the treatment of multiple cancers . It demonstrates anti-tumor activity in T-cell acute lymphoblastic leukemia (T-ALL) and solid tumor xenograft models .


Synthesis Analysis

The structure-activity relationships in the 1,4-benzodiazepinone series culminated in the identification of BMS-983970 as an oral-pan-Notch inhibitor . The pharmacokinetic properties and in vivo evaluation of BMS-983970 in T-ALL and solid tumor xenograft models have been presented .


Molecular Structure Analysis

The molecular formula of BMS-983970 is C26H26F4N4O3 . Its molecular weight is 518.5 . The H-NMR data is consistent with the structure .


Chemical Reactions Analysis

BMS-983970 is soluble in DMSO at a concentration of ≥ 50 mg/mL (96.43 mM) . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .


Physical And Chemical Properties Analysis

BMS-983970 is a solid substance . Its solubility in DMSO is ≥ 40 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

Applications De Recherche Scientifique

  • Biodegradable Metals for Medical Applications : The concept of biodegradable metals (BMs) is explored, with a focus on their applications in medical devices. This paper defines BMs and summarizes their degradation mechanisms and environmental influencing factors (Witte, 2018).

  • Innovation and Technologies in Precision Medicine : This research discusses how innovations and new technologies, including digital biomarkers (BMs), are shaping precision medicine. It emphasizes the role of genetic, genomic, and epigenetic alterations in disease pathogenesis (Seyhan & Carini, 2019).

  • Dynamic Causal Modelling in Neuroscience : The paper discusses dynamic causal modelling (DCM) and its application in neuroscience for understanding neural system dynamics. It highlights the use of Bayesian model selection (BMS) procedures in this context (Stephan et al., 2007).

  • Business Models in Various Industries : Several studies examine business models (BMs) in various industries, including travel, healthcare, and emerging markets. These studies explore how BMs are shaped by innovations and technological advancements in respective fields e.g., (Perelygina et al., 2022); (Benito-Sarriá & Villar, 2019).

  • Battery Management Systems in Electric Vehicles : Research on battery management systems (BMS) in electric and hybrid vehicles is discussed, highlighting methods for monitoring lithium-ion batteries and addressing key issues for battery management (Waag et al., 2014); (Lu et al., 2013).

  • Biomonitoring in Occupational Health : A study focuses on biological monitoring (BM) as a fundamental tool in occupational health risk assessment, discussing its application and the evolution of research in this area (Manno et al., 2010).

  • Microfluidics and Organ-on-a-Chip for Bone Marrow Research : The application of microfluidics and organ-on-a-chip technologies in mimicking bone marrow (BM) is reviewed, highlighting the effectiveness of these devices for research purposes (Rosalem et al., 2020).

  • PAR4 Antagonism with BMS-986120 : A study on the effects of BMS-986120, a novel PAR4 antagonist, on human ex vivo thrombus formation is discussed, indicating its potential as a therapeutic antiplatelet strategy (Wilson et al., 2017).

Mécanisme D'action

BMS-983970 is a Notch inhibitor . The Notch pathway has been shown to be oncogenic in numerous tissue types including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, non-small cell lung cancer, and colorectal carcinoma . Notch signal activation can cause uncontrolled proliferation, restrict differentiation leading to increased self-renewal capacity, evasion of apoptosis, and enhancement of angiogenesis and metastasis .

Orientations Futures

BMS-983970 is currently in the discovery phase . It is being developed by Bristol Myers Squibb Co . The highest R&D status is pending . Further structure-activity relationships in the 1,4-benzodiazepinone series that culminated in the identification of BMS-983970 as an oral-pan-Notch inhibitor are expected .

Propriétés

IUPAC Name

(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36)/t16-,18+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANYIWAZSQWERN-WLENULPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)N[C@@H]2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73388374

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.